molecular formula C26H24N2O4 B2976793 (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 1327183-36-7

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2976793
CAS No.: 1327183-36-7
M. Wt: 428.488
InChI Key: UYYISTKEDNZWLS-RQZHXJHFSA-N
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Description

The compound (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide belongs to the 2-imino-2H-chromene-3-carboxamide family, a class of heterocyclic molecules with demonstrated utility in medicinal chemistry and materials science. Its structure features a chromene core substituted with an imino group at position 2 (linked to a 3,4-dimethoxyphenyl ring) and a carboxamide group at position 3 (attached to a 2,4-dimethylphenyl substituent). These substituents confer unique electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-16-9-11-21(17(2)13-16)28-25(29)20-14-18-7-5-6-8-22(18)32-26(20)27-19-10-12-23(30-3)24(15-19)31-4/h5-15H,1-4H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYISTKEDNZWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the imino and carboxamide groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The choice of raw materials and reagents is also crucial to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives with different properties.

    Reduction: Reduction reactions can be used to alter the imino group, converting it into an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.

    Industry: Its unique chemical properties may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific context of its use.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The table below compares the target compound with structurally similar analogs, focusing on substituent differences and their implications:

Compound Name / CAS Number Key Substituents Molecular Weight Key Properties / Applications References
(2Z)-2-[(3,4-Dimethoxyphenyl)imino]-N-(2,4-Dimethylphenyl)-2H-chromene-3-carboxamide 3,4-Dimethoxyphenyl (imino); 2,4-Dimethylphenyl (carboxamide) Not reported Hypothesized applications in tyrosine kinase inhibition due to electron-rich aryl groups.
(2Z)-2-[(3-Chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide (CAS 1327171-64-1) 3-Chloro-2-methylphenyl (imino); 4-methoxyphenyl (carboxamide) 418.9 Increased lipophilicity due to chloro group; potential antimicrobial activity.
(2Z)-2-[(3-Chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS 1327169-98-1) 3-Chloro-4-methylphenyl (imino); thiazol-2-yl (carboxamide) 395.9 Enhanced hydrogen bonding via thiazole; possible kinase or protease inhibition.
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 4-Methylsulfanylphenyl (imino); tetrahydrofuran-2-ylmethyl (carboxamide) 428.9 Improved solubility due to polar tetrahydrofuran group; sulfanyl group may modulate redox.
(3Z)-3-[(4-Methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide (CAS 1261027-44-4) 4-Methoxyphenyl (imino); thiazol-2-yl (carboxamide); benzo[f]chromene scaffold 427.5 Extended aromatic system (benzo[f]chromene) for fluorescence or DNA intercalation.

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Chloro substituents (e.g., in CAS 1327171-64-1) increase electrophilicity, favoring nucleophilic attack or interactions with hydrophobic pockets .
  • Heterocyclic Carboxamides : Thiazole (CAS 1327169-98-1) and tetrahydrofuran (CAS 1327172-09-7) substituents introduce hydrogen-bonding and polarity gradients, affecting solubility and bioavailability .

Physicochemical Properties

  • Solubility : The tetrahydrofuran substituent (CAS 1327172-09-7) improves aqueous solubility compared to purely aromatic analogs .
  • Melting Points: Limited data for the target compound, but analogs with chloro substituents (e.g., CAS 1327171-64-1) show higher melting points (~288°C) due to stronger intermolecular forces .

Biological Activity

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest various interactions with biological targets, making it a subject of interest for further research.

Chemical Structure

The compound can be described by the following structure:

  • Chemical Formula : C19_{19}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 336.38 g/mol

The biological activity of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The presence of the imino and carboxamide groups allows for hydrogen bonding and π-π stacking interactions with target proteins, potentially inhibiting enzyme activity or modulating signaling pathways.

Anticancer Properties

Research indicates that compounds similar to (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide exhibit anticancer properties. For example, studies have shown that related chromene derivatives can inhibit tumor growth in various cancer models. A specific study highlighted the potential of chromene-based compounds to act as HIF-1 pathway inhibitors, which are crucial in cancer progression .

Anti-inflammatory Effects

Chromene derivatives have also been investigated for their anti-inflammatory properties. The structural components of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide may contribute to its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.

Enzyme Inhibition

The compound's interaction with enzymes is another area of interest. It may function as an enzyme inhibitor by binding to active sites and preventing substrate access. This mechanism is critical in developing therapeutic agents targeting specific diseases.

Case Studies and Research Findings

StudyFindings
1 Investigated structure-activity relationships (SAR) of similar chromene derivatives revealing significant anticancer activity against various cell lines .
2 Explored the anti-inflammatory potential of chromene derivatives, showing reduced levels of inflammatory markers in vitro .
3 Evaluated enzyme inhibition capabilities; demonstrated the compound's ability to inhibit key enzymes involved in metabolic pathways .

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